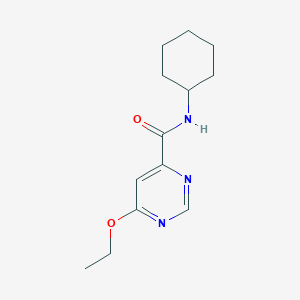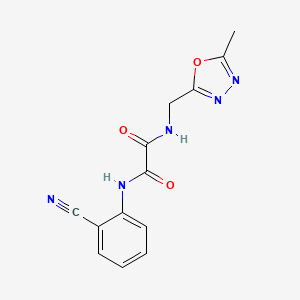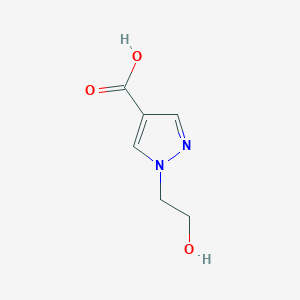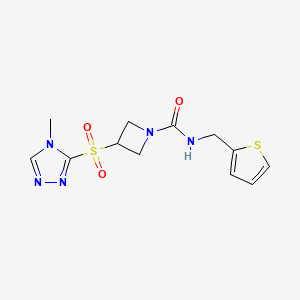![molecular formula C10H8N6 B2395574 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-66-6](/img/structure/B2395574.png)
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . The ring system of these compounds is isoelectronic with that of purines, making it a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in various studies . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazolo[1,5-a]pyrimidines have been studied in various contexts . For example, a series of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones showed excellent enzyme inhibition, improved isoform selectivity, and excellent inhibition of downstream phosphorylation of AKT .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on their specific structure . They are known for their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds. It is usually found in medicinal and biologically active compounds . The synthesis of these compounds holds enormous applications in medicinal and pharmaceutical chemistry .
Microwave-Mediated Catalyst-Free Synthesis
The compound is used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions . This methodology demonstrates a broad substrate scope and good functional group tolerance .
Biological Activities
The compound exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Applications in Agriculture and Medicinal Chemistry
The compound is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Treatment of Alzheimer’s Disease and Insomnia
The compound can be used for the treatment of Alzheimer’s disease and insomnia .
Anti-Epileptic Activities
Compounds with [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4H)-one skeleton, which includes “7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine”, showed remarkable anti-epileptic activities .
Use in Clinical Trials and Marketed Drugs
Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo [1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .
Use in Treating Cancer
Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .
Mecanismo De Acción
Target of Action
The primary target of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction results in the inhibition of CDK2, which subsequently leads to the disruption of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, or programmed cell death .
Result of Action
The inhibition of CDK2 by 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine leads to significant alterations in cell cycle progression, inducing apoptosis within cells . This results in the inhibition of cell proliferation, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Safety and Hazards
The safety and hazards of 1,2,4-triazolo[1,5-a]pyrimidines depend on their specific structure and the biological system in which they are used . For example, a series of 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives were designed and synthesized in search of more effective and safer antiepileptic drugs .
Propiedades
IUPAC Name |
7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-9-14-10-13-6-3-8(16(10)15-9)7-1-4-12-5-2-7/h1-6H,(H2,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALXFZBRNJNHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC3=NC(=NN23)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B2395494.png)
![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)
![1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine](/img/structure/B2395500.png)


![2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate](/img/structure/B2395504.png)
![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2395506.png)

![Propyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2395509.png)
![{4-Aminobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2395511.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2395513.png)
![N-(3,5-difluorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395514.png)